2-Ethyl-5-phenyl-1H-benzo[d]imidazole
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Overview
Description
2-Ethyl-5-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-phenyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with an aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts. For example, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported to yield substituted imidazoles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions can be optimized to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The interaction can lead to inhibition or activation of these targets, resulting in the desired therapeutic effects. The exact pathways involved can vary and may include modulation of signaling pathways, induction of apoptosis, or inhibition of cell proliferation .
Comparison with Similar Compounds
2-Ethyl-5-phenyl-1H-benzo[d]imidazole can be compared with other imidazole derivatives, such as:
2-Phenyl-1H-benzo[d]imidazole: Lacks the ethyl group, which may affect its chemical properties and applications.
5-Methyl-2-phenyl-1H-benzo[d]imidazole: Contains a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
2-(1H-benzo[d]imidazol-2-yl)acetate: Features an acetate group, which can influence its solubility and interaction with biological targets.
The presence of the ethyl group in this compound contributes to its unique properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H14N2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-ethyl-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2/c1-2-15-16-13-9-8-12(10-14(13)17-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
RQWIDKQZWGOVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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